molecular formula C5H7BrO2 B3388302 4-Bromo-pent-4-enoic acid CAS No. 86953-48-2

4-Bromo-pent-4-enoic acid

Cat. No.: B3388302
CAS No.: 86953-48-2
M. Wt: 179.01 g/mol
InChI Key: QXZAZTDXCREZPW-UHFFFAOYSA-N
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Description

4-Bromo-pent-4-enoic acid is an organic compound with the molecular formula C5H7BrO2 It is a derivative of pentenoic acid, where a bromine atom is substituted at the fourth carbon of the pentenoic acid chain

Preparation Methods

4-Bromo-pent-4-enoic acid can be synthesized through several methods. One common synthetic route involves the bromination of pentenoic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Another method involves the preparation of this compound from 4-pentenoic acid, 4-bromo-, ethyl ester. This process includes hydrolysis and subsequent acidification to yield the desired product .

Chemical Reactions Analysis

4-Bromo-pent-4-enoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrogen halides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-pent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving brominated compounds.

    Medicine: Research into potential pharmaceutical applications includes exploring its role in drug development and as a precursor for bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-pent-4-enoic acid involves its reactivity due to the presence of both a bromine atom and a double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, making it useful in synthetic and mechanistic studies .

Comparison with Similar Compounds

4-Bromo-pent-4-enoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZAZTDXCREZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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